molecular formula C12H15ClO2 B7992721 2-n-Butoxy-5-methylbenzoyl chloride

2-n-Butoxy-5-methylbenzoyl chloride

Cat. No.: B7992721
M. Wt: 226.70 g/mol
InChI Key: NESGZTLEKKGDIW-UHFFFAOYSA-N
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Description

2-n-Butoxy-5-methylbenzoyl chloride is an organic compound with the molecular formula C12H15ClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a butoxy group at the 2-position and a methyl group at the 5-position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-n-Butoxy-5-methylbenzoyl chloride typically involves the acylation of 2-n-butoxy-5-methylbenzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into an acyl chloride group. The general reaction scheme is as follows:

C12H15O3+SOCl2C12H15ClO2+SO2+HCl\text{C12H15O3} + \text{SOCl2} \rightarrow \text{C12H15ClO2} + \text{SO2} + \text{HCl} C12H15O3+SOCl2→C12H15ClO2+SO2+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-n-Butoxy-5-methylbenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form 2-n-butoxy-5-methylbenzoic acid.

    Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions to introduce the acyl group into aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) under basic or neutral conditions.

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Friedel-Crafts Acylation: Lewis acids such as aluminum chloride (AlCl3) as catalysts.

Major Products Formed

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Thioesters: Formed from reactions with thiols.

    2-n-Butoxy-5-methylbenzoic acid: Formed from hydrolysis.

Scientific Research Applications

2-n-Butoxy-5-methylbenzoyl chloride is used in various scientific research applications, including:

    Organic Synthesis: As a reagent for the synthesis of complex organic molecules.

    Medicinal Chemistry: In the development of pharmaceutical intermediates and active compounds.

    Material Science: In the preparation of polymers and advanced materials.

    Biochemistry: As a tool for modifying biomolecules and studying biochemical pathways.

Mechanism of Action

The mechanism of action of 2-n-Butoxy-5-methylbenzoyl chloride involves the reactivity of the acyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in medicinal chemistry, it may react with amines to form amide bonds, which are crucial in drug design.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Chloride: The parent compound with a simpler structure.

    2-n-Butoxybenzoyl Chloride: Lacks the methyl group at the 5-position.

    5-Methylbenzoyl Chloride: Lacks the butoxy group at the 2-position.

Uniqueness

2-n-Butoxy-5-methylbenzoyl chloride is unique due to the presence of both the butoxy and methyl groups, which can influence its reactivity and applications. The butoxy group can provide solubility and steric effects, while the methyl group can affect electronic properties and reactivity.

Properties

IUPAC Name

2-butoxy-5-methylbenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-3-4-7-15-11-6-5-9(2)8-10(11)12(13)14/h5-6,8H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESGZTLEKKGDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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